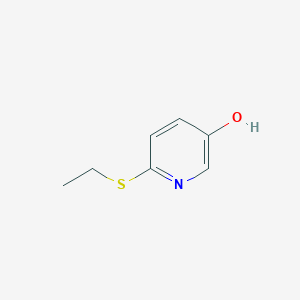

6-(Ethylsulfanyl)pyridin-3-OL

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-ethylsulfanylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-10-7-4-3-6(9)5-8-7/h3-5,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBUEVIAKMOBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 6-(Ethylsulfanyl)pyridin-3-ol: Structure, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, a plausible synthetic route, and potential applications of the novel compound 6-(Ethylsulfanyl)pyridin-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in exploring new chemical entities with potential therapeutic value.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Their unique electronic properties and ability to engage in various biological interactions make them a cornerstone of drug design.[2][3] Similarly, organosulfur compounds, particularly those containing a thioether linkage, are prevalent in many pharmaceuticals and play a crucial role in their mechanism of action.[4][5] The combination of a pyridin-3-ol moiety with an ethylsulfanyl group at the 6-position presents a novel chemical entity, 6-(Ethylsulfanyl)pyridin-3-ol, with intriguing potential for biological activity.

This guide will delve into the predicted characteristics of this compound, propose a detailed synthetic pathway for its preparation, and explore its potential applications based on the known activities of related molecular structures.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 6-(Ethylsulfanyl)pyridin-3-ol is characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and an ethylsulfanyl group at the 6-position.

Figure 1: Chemical structure of 6-(Ethylsulfanyl)pyridin-3-ol.

The predicted physicochemical properties of 6-(Ethylsulfanyl)pyridin-3-ol are summarized in the table below. These values are estimated based on the known properties of pyridin-3-ol and ethyl phenyl sulfide.[6][7][8][9][10][11][12][13]

| Property | Predicted Value | Reference for Analogy |

| Molecular Formula | C₇H₉NOS | - |

| Molecular Weight | 155.22 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low melting solid | [8] |

| Boiling Point | > 200 °C | [7][10] |

| Melting Point | < 30 °C | [6] |

| pKa (pyridinium ion) | ~ 4.5 - 5.5 | [14] |

| pKa (hydroxyl group) | ~ 8.5 - 9.5 | [11] |

| LogP | ~ 1.5 - 2.0 | [11] |

| Solubility | Moderately soluble in organic solvents, sparingly soluble in water | [8] |

Plausible Synthetic Route and Experimental Protocol

As 6-(Ethylsulfanyl)pyridin-3-ol is not readily commercially available, a plausible synthetic route is proposed, commencing from a suitable pyridin-3-ol derivative. The key transformation is the conversion of the hydroxyl group to a thiol, which can then be S-ethylated. The Newman-Kwart rearrangement is a well-established method for the synthesis of aromatic thiols from phenols and is a suitable strategy here.[15][16][17][18][19]

Proposed Synthetic Pathway

Figure 2: Proposed synthetic pathway for 6-(Ethylsulfanyl)pyridin-3-ol.

Detailed Experimental Protocol

Step 1: Synthesis of O-(6-chloropyridin-3-yl) dimethylthiocarbamate

-

To a solution of 6-chloropyridin-3-ol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add N,N-dimethylthiocarbamoyl chloride (1.2 eq) to the reaction mixture and stir at room temperature for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford O-(6-chloropyridin-3-yl) dimethylthiocarbamate.

Step 2: Newman-Kwart Rearrangement to S-(6-chloropyridin-3-yl) dimethylthiocarbamate

-

Heat O-(6-chloropyridin-3-yl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C.[19]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and purify the product by column chromatography to yield S-(6-chloropyridin-3-yl) dimethylthiocarbamate.

Step 3: Hydrolysis to 6-chloropyridin-3-thiol

-

Dissolve S-(6-chloropyridin-3-yl) dimethylthiocarbamate in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to room temperature and acidify with hydrochloric acid to precipitate the thiol.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 6-chloropyridin-3-thiol.

Step 4: S-Ethylation to 6-(Ethylsulfanyl)pyridin-3-ol

-

Dissolve 6-chloropyridin-3-thiol (1.0 eq) in a suitable solvent such as ethanol or acetone.

-

Add a base such as potassium carbonate (1.5 eq) followed by ethyl bromide or ethyl iodide (1.2 eq).

-

Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Filter off the inorganic salts and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain 6-(Ethylsulfanyl)pyridin-3-ol.

Predicted Spectroscopic Data and Characterization

The identity and purity of the synthesized 6-(Ethylsulfanyl)pyridin-3-ol would be confirmed through a combination of spectroscopic techniques. The predicted spectral data are summarized below.

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (δ 7.0-8.5 ppm).- Quartet for the methylene protons of the ethyl group (δ ~2.9-3.2 ppm).- Triplet for the methyl protons of the ethyl group (δ ~1.3-1.5 ppm).- Broad singlet for the hydroxyl proton (variable chemical shift). |

| ¹³C NMR | - Aromatic carbons of the pyridine ring (δ ~110-160 ppm).[20]- Methylene carbon of the ethyl group (δ ~25-30 ppm).[21][22]- Methyl carbon of the ethyl group (δ ~14-16 ppm).[21][22] |

| IR Spectroscopy | - Broad O-H stretching vibration (~3200-3600 cm⁻¹).[23][24][25][26]- Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹).[23]- C=C and C=N aromatic ring stretching vibrations (~1450-1600 cm⁻¹).[23]- C-O stretching vibration (~1200-1250 cm⁻¹).[25]- C-S stretching vibration (weak, ~600-800 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 155.- Fragmentation patterns may include loss of the ethyl group, the ethylsulfanyl group, and cleavage of the pyridine ring.[27][28][29][30][31] |

Characterization Workflow

Figure 3: Workflow for the characterization of synthesized 6-(Ethylsulfanyl)pyridin-3-ol.

Potential Applications and Future Research

Given the well-documented biological activities of pyridine and thioether-containing compounds, 6-(Ethylsulfanyl)pyridin-3-ol represents a promising scaffold for drug discovery.

-

Antimicrobial and Antifungal Activity: Many pyridine derivatives exhibit potent antimicrobial and antifungal properties.[3] The introduction of a lipophilic ethylsulfanyl group could enhance cell membrane permeability and interaction with microbial targets.

-

Anticancer Activity: The pyridine nucleus is a common feature in many anticancer agents.[1] Thioether-containing compounds have also shown promise in this area. Investigating the antiproliferative activity of 6-(Ethylsulfanyl)pyridin-3-ol against various cancer cell lines would be a valuable line of inquiry.

-

Enzyme Inhibition: The structural motifs present in this molecule suggest potential interactions with various enzyme active sites. Screening against a panel of kinases, proteases, or other therapeutically relevant enzymes could uncover novel inhibitory activities.

-

Neurological Disorders: Thioalkyl derivatives of pyridine have been investigated for their psychotropic effects, including anxiolytic and antidepressant activities.[4]

Future research should focus on the successful synthesis and thorough characterization of 6-(Ethylsulfanyl)pyridin-3-ol. Following this, a comprehensive biological evaluation is warranted to explore its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with different alkyl groups on the sulfur atom and various substituents on the pyridine ring, would provide valuable insights for the optimization of lead compounds.

Conclusion

6-(Ethylsulfanyl)pyridin-3-ol is a novel chemical entity with significant potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible and detailed synthetic route, and a rationale for its potential biological activities. The synthesis and evaluation of this compound and its derivatives could lead to the discovery of new therapeutic agents for a range of diseases.

References

-

Zonta, C., De Lucchi, O., & Cotarca, L. (2007). Thione-thiol rearrangement: miyazaki-newman-kwart rearrangement and others. Topics in current chemistry, 275, 131–161. [Link]

-

Wang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

-

Organic Chemistry Portal. Newman-Kwart Rearrangement. [Link]

-

Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 150, 107435. [Link]

-

Zonta, C., De Lucchi, O., & Cotarca, L. (2007). Thione-thiol rearrangement: miyazaki-newman-kwart rearrangement and others. PubMed. [Link]

-

Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008). Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Synthesis, 2008(05), 661-689. [Link]

-

Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(24), 4152-4157. [Link]

-

Cheméo. Chemical Properties of 3-Pyridinol (CAS 109-00-2). [Link]

-

El-Brollosy, N. R., et al. (2008). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Molecular Sciences, 9(12), 2427-2441. [Link]

-

Singh, A. K., et al. (2017). Study of Vibrational Modes in 3-Methyl-2-Hydroxypyridine: Spectroscopic Analysis. AIP Conference Proceedings, 1832(1), 050002. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23069, Pyridin-3-ol 1-oxide. [Link]

-

Wikipedia. Newman–Kwart rearrangement. [Link]

-

The Good Scents Company. 3-hydroxypyridine, 109-00-2. [Link]

-

Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

-

Noest, S., et al. (2017). Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving power. ResearchGate. [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH. [Link]

-

Kakino, R., et al. (2021). A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. ScienceDaily. [Link]

-

SpectraBase. 11-Ethylthio-1-undecanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST. 3-Pyridinol. [Link]

-

Kumar, A., & Behl, R. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 14, 2486-2492. [Link]

-

Kanishchev, O. S., et al. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1). [Link]

-

SpectraBase. 3-Hydroxypyridine-2-carboxylic acid - Optional[FTIR] - Spectrum. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7971, 3-Hydroxypyridine. [Link]

-

Organic Chemistry Portal. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. [Link]

-

McMurry, J. (2023). Organic Chemistry: A Tenth Edition. Cengage Learning. [Link]

-

Percec, V., et al. (2009). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Chemical Reviews, 109(2), 776-825. [Link]

-

ResearchGate. Supplementary Figure 1a. 1H-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Supplementary Figure 1b. 13C-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. [Link]

-

Kim, B. H., & Lee, H. S. (2004). A Facile One-Pot Synthesis of Alkyl Aryl Sulfides from Aryl Bromides. The Journal of Organic Chemistry, 69(9), 3168-3170. [Link]

-

Kumar, A., & Singh, R. (2021). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-161. [Link]

-

SpectraBase. 2-(Ethylthio)ethanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chem LibreTexts. IR Spectrum: Alcohols and Phenols. [Link]

-

Gulea, M., & Popa, V. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3244. [Link]

-

Allaka, T. R., & Katari, N. K. (2024). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Results in Chemistry, 7, 101416. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

The Organic Chemistry Tutor. (2025, February 3). [Chemistry] IR spectrum for Phenol and Phenetole. YouTube. [Link]

-

University of Calgary. IR Chart. [Link]

-

ResearchGate. The physical properties of pyridine. [Link]

-

Wikipedia. Pyridine. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. 622-38-8 CAS MSDS (ETHYL PHENYL SULFIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CAS 622-38-8: Ethyl phenyl sulfide | CymitQuimica [cymitquimica.com]

- 9. 苯乙硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. ETHYL PHENYL SULFIDE | 622-38-8 [chemicalbook.com]

- 11. 3-Pyridinol (CAS 109-00-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. 3-hydroxypyridine, 109-00-2 [thegoodscentscompany.com]

- 13. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pyridine - Wikipedia [en.wikipedia.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Newman-Kwart Rearrangement [organic-chemistry.org]

- 17. Thione-thiol rearrangement: miyazaki-newman-kwart rearrangement and others - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 20. compoundchem.com [compoundchem.com]

- 21. spectrabase.com [spectrabase.com]

- 22. spectrabase.com [spectrabase.com]

- 23. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 25. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 26. orgchemboulder.com [orgchemboulder.com]

- 27. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. article.sapub.org [article.sapub.org]

- 30. cdnsciencepub.com [cdnsciencepub.com]

- 31. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Therapeutic Potential of 6-(Ethylsulfanyl)pyridin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of clinically approved drugs.[1] Its unique electronic properties and capacity for diverse chemical modifications make it a privileged structure for the development of novel therapeutic agents.[2] This guide focuses on pyridin-3-ol derivatives, a subclass that has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] We will delve into the specific therapeutic potential of 6-(Ethylsulfanyl)pyridin-3-ol derivatives, exploring the rationale behind their design, plausible synthetic routes, and the established mechanisms of action for related pyridine compounds. Furthermore, this document provides detailed, field-proven protocols for the preclinical evaluation of these molecules, ensuring a robust and self-validating approach to drug discovery. By synthesizing technical data with mechanistic insights, this guide aims to serve as a comprehensive resource for professionals dedicated to advancing novel therapeutics.

The Pyridin-3-ol Scaffold: A Versatile Core in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern pharmacology.[4] Its derivatives are integral to numerous therapeutic classes, a testament to their versatile chemical nature.[1]

Physicochemical Properties

The parent pyridin-3-ol is a white to light tan crystalline powder.[3] A key characteristic is its ability to undergo tautomerism, existing in equilibrium with its zwitterionic pyridone form, especially in polar solvents.[3] This property is crucial as it influences the molecule's reactivity, solubility, and interactions with biological targets.[3][5] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts basicity, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for multifaceted interactions with protein active sites.[4]

The introduction of an ethylsulfanyl (-S-CH₂CH₃) group at the 6-position is hypothesized to further modulate the scaffold's properties. Sulfur-containing heterocycles are known for a broad range of pharmacological activities.[6] The sulfur atom can enhance lipophilicity, potentially improving membrane permeability, and can also participate in crucial interactions with biological targets, including metal chelation or covalent bonding.

Synthesis and Chemical Exploration

While specific literature on the synthesis of 6-(Ethylsulfanyl)pyridin-3-ol is limited, established methods for creating substituted pyridine-3-thiols provide a clear and practical pathway. A robust two-step procedure starting from substituted 3-iodopyridines has been shown to be effective for producing a variety of pyridine-3-thiols in high yields.

A plausible synthetic route could involve:

-

Thioesterification: A copper-catalyzed coupling reaction between a suitably substituted 3-iodopyridine and thiobenzoic acid to form an S-pyridin-3-yl benzocarbothioate intermediate.[7]

-

Hydrolysis: Subsequent cleavage of the thiobenzoate group under basic conditions (e.g., potassium carbonate in methanol) to yield the desired pyridine-3-thiol.[7] Alkylation with an ethyl halide would then produce the final 6-(Ethylsulfanyl)pyridin-3-ol derivative.

This approach is highly adaptable and suitable for generating a library of derivatives for structure-activity relationship (SAR) studies.[7]

Therapeutic Potential & Mechanisms of Action

Pyridine derivatives have been extensively investigated for a wide range of therapeutic applications.[1][2] The introduction of the ethylsulfanyl group can potentially enhance efficacy in these areas.

Anticancer Activity

Pyridine-based compounds are potent anticancer agents that act through multiple mechanisms.[2]

-

Tubulin Polymerization Inhibition: Many pyridine derivatives disrupt microtubule dynamics, which are crucial for cell division.[8] By inhibiting the polymerization of tubulin into microtubules, these compounds cause mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[9][10] This mechanism is a clinically validated strategy for cancer therapy.[8]

-

Kinase Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical cascade that governs cell growth, proliferation, and survival, and its dysregulation is common in human cancers.[11][12] Pyridine derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3K, effectively blocking downstream signaling and suppressing tumor growth.[11]

-

Induction of Apoptosis: Beyond specific targets, pyridine derivatives can induce apoptosis through various other mechanisms, including the generation of reactive oxygen species (ROS), upregulation of pro-apoptotic proteins like p53 and JNK, and downregulation of cell cycle proteins like cyclin D1.[9][13]

Antimicrobial Activity

The pyridine nucleus is a common feature in many clinically used antimicrobial agents.[3] Derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[14][15][16] Sulfur-containing pyridine hybrids, in particular, have demonstrated excellent efficacy against strains like P. aeruginosa, S. aureus, and E. coli.[6][17] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR), disrupting DNA replication and folate synthesis, respectively.[14]

Table 1: Reported Anticancer Activity of Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Steroidal Pyridine | PC-3 (Prostate) | 1.55 | Growth Inhibition | [18] |

| Pyridine Derivatives | HCT-116 (Colon) | 0.52 | Tubulin Polymerization Inhibition | [9] |

| Pyridine Derivatives | HepG2 (Liver) | 1.40 | Tubulin Polymerization Inhibition | [9] |

| Pyridine-Urea Hybrids | MCF-7 (Breast) | < Doxorubicin | VEGFR-2 Inhibition |[2] |

Table 2: Reported Antimicrobial Activity of Pyridine Derivatives

| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-F Substituted Pyridine (17d) | Bacteria | 0.5 | [16] |

| Pyridine Derivative (17a) | Candida albicans | 8 | [16] |

| Benzylthio quinolinium (4d) | Gram-positive bacteria | 0.5 - 1 | [17] |

| Benzylthio quinolinium (4d) | Candida albicans | 1 | [17] |

| Pyrazole-Pyridine Hybrid (5e) | Aspergillus niger | 50 |[6] |

Key Methodologies for Preclinical Evaluation

A structured, hierarchical approach to preclinical testing is essential for identifying and validating promising therapeutic candidates.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[19] It adheres to standards set by the Clinical and Laboratory Standards Institute (CLSI).[19]

Principle: A standardized bacterial inoculum is challenged with serial dilutions of the test compound in a 96-well microtiter plate.[19] Following incubation, the wells are visually inspected for turbidity to determine the MIC.[20]

Materials:

-

Sterile 96-well microtiter plates[21]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[22]

-

Test compound (e.g., "6-ethylsulfanyl-pyridin-3-ol derivative")

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in CAMHB to achieve concentrations twice the desired final test concentrations.[21]

-

Inoculum Preparation: a. Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate.[19] b. Suspend the colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19] c. Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL.[19]

-

Plate Inoculation: a. Add 50 µL of the appropriate CAMHB/compound dilution to each well of the 96-well plate. b. Within 15-30 minutes of its preparation, add 50 µL of the final bacterial inoculum to each well. The final volume in each well will be 100 µL.[19] c. Include a growth control well (50 µL CAMHB + 50 µL inoculum) and a sterility control well (100 µL CAMHB only).[20]

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

-

MIC Determination: a. Following incubation, visually inspect the plate. The growth control should be distinctly turbid, and the sterility control should be clear.[23] b. The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well in the dilution series).[20][23]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of potential anticancer drugs.[24][25]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form a purple formazan product.[24] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[26]

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

96-well tissue culture plates[24]

-

Test compound

-

MTT solution (5 mg/mL in sterile PBS)[27]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[26]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[26]

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[24]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO₂ incubator. During this time, viable cells will convert the MTT into purple formazan crystals.[26]

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[27] Wrap the plate in foil and shake on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[24] A reference wavelength of >650 nm can be used to subtract background.[24]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).[27]

Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This biochemical assay directly measures a compound's effect on the assembly of purified tubulin into microtubules.[28]

Principle: The polymerization of purified tubulin is monitored by an increase in fluorescence using a reporter that preferentially binds to polymerized microtubules.[8] Inhibitors will decrease the rate and extent of fluorescence increase.[8][29]

Materials:

-

Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, general tubulin buffer, and a fluorescent reporter)[28]

-

Test compound and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

-

Pre-warmed (37°C) 96-well, opaque plate

-

Fluorescence plate reader capable of kinetic reads at 37°C

Procedure:

-

Reagent Preparation: On ice, prepare a tubulin reaction mix containing tubulin (e.g., 2 mg/mL), GTP, and the fluorescent reporter in general tubulin buffer, as specified by the kit manufacturer.[8]

-

Plate Setup: Add 5 µL of 10x concentrated test compound, controls, or vehicle to the appropriate wells of the pre-warmed 96-well plate.[8]

-

Initiation: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well (final volume 50 µL).[8]

-

Kinetic Reading: Immediately place the plate in the pre-warmed (37°C) plate reader. Measure fluorescence intensity every 60 seconds for 60-90 minutes.

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate key parameters such as the maximum polymerization rate (Vmax) and the maximum polymer mass (plateau fluorescence). Determine the IC₅₀ value by plotting the Vmax or plateau fluorescence against the log of the compound concentration.[10]

Future Directions and Conclusion

The 6-(Ethylsulfanyl)pyridin-3-ol scaffold represents a promising, yet underexplored, area for therapeutic innovation. Drawing on the extensive evidence supporting the bioactivity of related pyridine and pyridin-3-ol derivatives, this class of compounds holds significant potential, particularly in oncology and infectious diseases. The presence of the ethylsulfanyl moiety offers a unique opportunity for fine-tuning the scaffold's physicochemical and pharmacological properties.

The immediate path forward involves the synthesis of a focused library of these derivatives to enable comprehensive SAR studies. The robust preclinical evaluation workflows detailed in this guide—from initial antimicrobial and cytotoxicity screening to specific mechanism-of-action assays—provide a clear framework for identifying and advancing lead candidates. Further investigation into their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and in vivo efficacy will be critical next steps in translating the therapeutic potential of these novel compounds from the bench to the clinic.

References

Click to expand

-

Abdellatif, K. R., Abdelgawad, M. A., El-Gamal, M. I., & El-Koussi, W. M. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 16(3), 3081–3088. Retrieved from [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Technology, 5(3), 1-10. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

MTT Assay Protocol. (n.d.). Bio-Rad. Retrieved from [Link]

-

In Vitro Tubulin Polymerization Inhibition Assay. (n.d.). Bio-protocol, 1(1), e1. Retrieved from [Link]

-

Al-Omair, M. A., & Al-Wabli, R. I. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103649. Retrieved from [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

-

Pyridine Moiety | Anticancer | Heterocyclic Compound | Cancer Treatment. (n.d.). Asian Journal of Pharmacy and Technology, 11(2), 118-128. Retrieved from [Link]

-

Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. (2025). Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (1996). Journal of Natural Products, 59(12), 1130–1132. Retrieved from [Link]

-

PI3K-Akt signaling pathway. (n.d.). Assay-Protocol.com. Retrieved from [Link]

-

Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation. (2007). Analytical Chemistry, 79(14), 5349–5356. Retrieved from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Combinatorial Chemistry & High Throughput Screening, 17(5), 419–427. Retrieved from [Link]

-

Design, synthesis, antimicrobial activity and in silico molecular docking studies of some sulfur containing pyrazole-pyridine hybrids. (2021). Journal of the Iranian Chemical Society, 18(10), 2595-2611. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

-

Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors. (2021). Molecules, 26(4), 868. Retrieved from [Link]

-

Synthesis and antimicrobial studies of new pyridine derivatives. (2009). Chemistry of Heterocyclic Compounds, 45(11), 1342-1349. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. (2018). Molecules, 23(1), 209. Retrieved from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved from [Link]

-

An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025). Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. Retrieved from [Link]

-

Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. (2016). RSC Advances, 6(78), 74767-74773. Retrieved from [Link]

-

Chemical Properties of 3-Pyridinol (CAS 109-00-2). (n.d.). Cheméo. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][9][10][24]Thiadiazole Moiety. (2024). Archiv der Pharmazie. Retrieved from [Link]

-

An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025). ResearchGate. Retrieved from [Link]

-

Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development, 9(2), c254-c262. Retrieved from [Link]

-

An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025). Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. Retrieved from [Link]

-

Physical and Chemical Properties of Pyridine. (n.d.). In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

-

3-Pyridinol. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. (2006). Journal of the American Chemical Society, 128(14), 4592–4593. Retrieved from [Link]

Sources

- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. ijsat.org [ijsat.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijnrd.org [ijnrd.org]

- 5. 3-Pyridinol (CAS 109-00-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PI3K-Akt [assay-protocol.com]

- 13. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ijpsonline.com [ijpsonline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. protocols.io [protocols.io]

- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. cyrusbio.com.tw [cyrusbio.com.tw]

- 28. bio-protocol.org [bio-protocol.org]

- 29. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

6-(Ethylsulfanyl)pyridin-3-ol as a scaffold in drug discovery

The 6-(Ethylsulfanyl)pyridin-3-ol Scaffold: A Versatile Platform for Fragment-Based Drug Discovery and Bioisosteric Replacement[1]

Executive Summary

In the landscape of modern medicinal chemistry, the 6-(ethylsulfanyl)pyridin-3-ol scaffold (also known as 6-ethylthio-3-pyridinol) represents a highly strategic "privileged structure."[1] It bridges the gap between classical phenolic pharmacophores and heterocyclic bioisosteres, offering a unique combination of hydrogen-bonding capability, tunable lipophilicity, and a distinct metabolic handle.

This technical guide analyzes the scaffold's utility in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1] Unlike inert structural spacers, this moiety actively participates in ligand-target interactions through its 3-hydroxyl group (H-bond donor/acceptor) and the 6-ethylsulfanyl tail, which serves as a modifiable vector for electronic tuning and metabolic switching (Sulfide

Structural & Electronic Profile

The core value of 6-(ethylsulfanyl)pyridin-3-ol lies in its ability to mimic 4-substituted phenols while introducing a pyridine nitrogen that alters physicochemical properties such as solubility and

Physicochemical Attributes

| Property | Value (Predicted/Typical) | Significance in Drug Design |

| Molecular Formula | C | Low MW (<200 Da) ideal for FBDD.[1] |

| Molecular Weight | 155.22 g/mol | High Ligand Efficiency (LE) potential. |

| cLogP | ~1.8 - 2.1 | Moderate lipophilicity ensures good membrane permeability.[1] |

| pKa (Pyridine N) | ~4.5 - 5.5 | Less basic than unsubstituted pyridine due to the inductive effect of the sulfur, reducing non-specific binding. |

| pKa (3-OH) | ~8.5 - 9.0 | Comparable to phenols; exists as a neutral species at physiological pH (7.4).[1] |

| H-Bond Donors | 1 (OH) | Critical for active site anchoring (e.g., Ser/Thr/Tyr residues).[1] |

| H-Bond Acceptors | 3 (N, O, S) | Versatile interaction profile.[1] |

Electronic Tuning & Tautomerism

Unlike 2- or 4-hydroxypyridines, which predominantly exist as pyridinones (amide-like tautomers), 3-hydroxypyridines retain their aromatic hydroxy-tautomer character.[1] This makes 6-(ethylsulfanyl)pyridin-3-ol a stable bioisostere for phenol, avoiding the loss of aromaticity associated with other isomers.[1]

The sulfur atom at position 6 exerts a dual effect:

-

Resonance Donor (+M): Donates electron density into the ring, slightly increasing the basicity of the ring nitrogen compared to a 6-halo analog.

-

Inductive Withdrawal (-I): The ethyl group provides steric bulk and lipophilicity without significantly perturbing the electronic cloud of the hydroxyl group.

Synthetic Pathways

The synthesis of this scaffold must be robust, scalable, and tolerant of functional groups. The most reliable method employs Nucleophilic Aromatic Substitution (S

Core Synthesis Strategy (S Ar)

-

Starting Material: 6-Chloropyridin-3-ol (Commercial, inexpensive).[1]

-

Reagent: Sodium ethanethiolate (EtSNa).

-

Solvent: DMF or NMP (High boiling, polar aprotic).

-

Conditions: 100°C - 120°C, sealed tube (to prevent thiol oxidation and odor escape).

Diagram: Synthetic Workflow

Caption: Step-wise synthesis of the core scaffold via S

Medicinal Chemistry Applications

The "Metabolic Switch" Strategy

A unique advantage of the thioether moiety is its susceptibility to metabolic oxidation. In drug discovery, this is often viewed as a liability, but it can be leveraged as a design feature:

-

Pro-drug Potential: The sulfide (parent) is more lipophilic (LogP ~2.1), aiding Blood-Brain Barrier (BBB) penetration.[1] Once distributed, it can be oxidized to the active sulfoxide (more polar).

-

S-Oxidation Scan: During Lead Optimization, chemists intentionally synthesize the sulfoxide and sulfone analogs.

Bioisosterism Case Study: 11 -HSD1 Inhibitors

The enzyme 11

-

Relevance: Compounds like AZD4017 utilize a 6-alkylsulfanylpyridine core.[1] The 6-(ethylsulfanyl)pyridin-3-ol scaffold serves as a truncated analog of these clinical candidates, preserving the essential pharmacophore (pyridine N and lipophilic tail) while offering a handle (3-OH) for linking to polar "warheads" (e.g., amides or acids).[1]

Diagram: 11 -HSD1 Signaling & Inhibition[1]

Caption: Mechanism of action for 11

Experimental Protocols

Protocol A: Synthesis of 6-(Ethylsulfanyl)pyridin-3-ol

This protocol utilizes a self-validating workup where the distinct solubility of the product allows for easy purification.[1]

-

Reagents: 6-Chloropyridin-3-ol (1.0 eq), Sodium ethanethiolate (1.2 eq), DMF (anhydrous, 5 mL/mmol).

-

Procedure:

-

Charge a pressure vial with 6-chloropyridin-3-ol and sodium ethanethiolate.[1]

-

Add DMF under N

atmosphere. Seal the vial. -

Heat to 110°C for 4–6 hours. Validation: Monitor via TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) will disappear, replaced by a more non-polar spot (Rf ~0.6).

-

-

Workup:

-

Dilute reaction mixture with water (10x volume).

-

Adjust pH to ~6 using 1M HCl.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine to remove residual DMF.

-

Dry over Na

SO

-

-

Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Yield: Typically 75–85%.

Protocol B: Controlled Oxidation to Sulfone

-

Reagents: 6-(Ethylsulfanyl)pyridin-3-ol (1.0 eq), mCPBA (2.2 eq), DCM (10 mL/mmol).

-

Procedure:

-

Dissolve scaffold in DCM and cool to 0°C.

-

Add mCPBA portion-wise over 15 minutes.

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

-

Quench: Add saturated NaHCO

and Na -

Result: Quantitative conversion to 6-(ethylsulfonyl)pyridin-3-ol.

References

-

Scott, J. S., et al. (2012). "Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11

-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (AZD4017)." Journal of Medicinal Chemistry. Link -

Bohdan, D. P., & Borysov, O. V. (2025). "An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols." Journal of Organic and Pharmaceutical Chemistry. Link

-

Akahane, A., et al. (1999). "Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838)." Journal of Medicinal Chemistry. Link

-

BenchChem Technical Data. "Pyridin-3-ol Derivatives in Drug Discovery." BenchChem. Link[1]

-

PubChem Compound Summary. "6-(Ethylthio)hept-3-en-2-one (Related Structure)." National Center for Biotechnology Information. Link[1][2]

Sources

Technical Guide: Solubility Profile & Characterization of 6-(Ethylsulfanyl)pyridin-3-ol

This guide outlines the solubility profile, physicochemical characterization, and handling protocols for 6-(Ethylsulfanyl)pyridin-3-ol .[1][2][3][4][5] As a Senior Application Scientist, I have structured this document to serve as a practical resource for process chemists and formulation scientists.

Executive Summary

6-(Ethylsulfanyl)pyridin-3-ol (also known as 2-ethylthio-5-hydroxypyridine) is a functionalized pyridine scaffold often utilized as a bioisostere in kinase inhibitor discovery and as a metabolic modulator intermediate.[1][2][3][4][5] Its dual functionality—a hydrogen-bond donating hydroxyl group and a lipophilic, soft-nucleophilic thioether tail—creates a unique solubility profile that challenges standard purification protocols.[1][2][3][4][5]

This guide provides a definitive solubility classification based on thermodynamic principles and structural analog analysis (SAR), alongside a validated experimental protocol for precise solubility determination.

Physicochemical Characterization

Before attempting dissolution, the researcher must understand the molecule's fundamental properties to prevent degradation (e.g., S-oxidation) or precipitation.

| Property | Value / Characteristic | Implication for Handling |

| Chemical Structure | Pyridine core, 3-OH, 6-SEt | Amphiphilic; susceptible to oxidation at Sulfur.[1][2][3][4][5][6] |

| Molecular Weight | ~155.22 g/mol | Low molecular weight facilitates high molar solubility in polar solvents.[2][3][4] |

| pKa (Predicted) | OH: ~8.5–9.0; Pyridine N: ~4.5–5.0 | Amphoteric.[1][2][3][4] Solubility is highly pH-dependent in aqueous media.[1][2][3][4] |

| LogP (Predicted) | ~1.6 – 1.9 | Moderately lipophilic.[1][2][3][4] Poor water solubility at neutral pH.[3][4] |

| Melting Point | Analog Range: 140–160°C | High lattice energy requires heating for dissolution in non-polar solvents.[3][4] |

| Stability Warning | Thioether Moiety | CRITICAL: Avoid ether/THF containing peroxides.[1][2][3][4] S-oxidation to sulfoxide/sulfone occurs readily with oxidants.[1][2][3][4][5] |

Solubility Profile (Thermodynamic & Predicted)

The following solubility data is synthesized from Hansen Solubility Parameter (HSP) analysis of structural analogs (e.g., 6-methylpyridin-3-ol, 2-(ethylthio)pyridine).

Solvent Classification Table

| Solvent Class | Representative Solvent | Solubility Rating | Process Application |

| Dipolar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Stock solutions, reaction media.[1][2][3][4][5] |

| Protic Polar | Methanol, Ethanol | High (50–100 mg/mL) | Primary recrystallization solvent.[1][2][3] |

| Chlorinated | Dichloromethane (DCM) | Moderate (20–50 mg/mL) | Extraction, chromatography loading.[1][2][3] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–40 mg/mL) | Anti-solvent crystallization, washing.[1][2][7] |

| Aromatic | Toluene | Low-Moderate (Heat required) | Hot recrystallization (high thermal gradient).[1][2][3][4] |

| Aliphatic | Hexane, Heptane | Insoluble (<1 mg/mL) | Anti-solvent for precipitation.[1][2][3] |

| Aqueous | Water (pH 7) | Low (<5 mg/mL) | Poor solubility due to lipophilic ethylthio group.[1][2][3][4] |

| Aqueous (Acidic) | 0.1 M HCl | High | Forms pyridinium salt (protonation of N).[1][2][3][4] |

| Aqueous (Basic) | 0.1 M NaOH | High | Forms phenoxide salt (deprotonation of OH).[1][2][3][4] |

Hansen Solubility Space Visualization

The diagram below illustrates the decision logic for solvent selection based on the compound's polarity and hydrogen-bonding capability.

Figure 1: Decision tree for solvent selection based on process intent (Dissolution vs. Purification).[1][2][3][4][5]

Experimental Protocol: Determination of Thermodynamic Solubility

Do not rely solely on visual estimation. The following protocol ensures data integrity using the Shake-Flask Method coupled with HPLC quantification.

Reagents & Equipment

-

Compound: 6-(Ethylsulfanyl)pyridin-3-ol (>98% purity).[1][2][3][4][5]

-

Solvents: HPLC Grade (MeOH, ACN, Water, Toluene, etc.).[7]

-

Equipment: Thermomixer or orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Methodology

-

Saturation:

-

Equilibration:

-

Filtration:

-

Quantification (HPLC-UV):

Solubility Determination Workflow

Figure 2: Standardized workflow for thermodynamic solubility measurement.

Process Application: Recrystallization Strategy

For purification of crude 6-(Ethylsulfanyl)pyridin-3-ol, the "Solubility Differential" method is recommended.[1][2][3][4]

-

Primary Solvent: Ethanol (EtOH) or Toluene .[1][2][3][4]

-

Why? The compound shows a steep solubility curve in these solvents (high solubility at boiling point, low at room temperature).

-

-

Procedure:

References

-

PubChem Compound Summary. (2025). 5-Ethylpyridin-3-ol (Analogous Structure Data). National Center for Biotechnology Information.[3][4] [Link][1][2][3][4]

-

Journal of Chemical & Engineering Data. (2020).[2][3][4] Solubility Behaviors and Correlations of Common Organic Solvents. (Hansen Parameter Database).[2][3][4] [Link]

-

Master Organic Chemistry. (2026). pKa Table of Pyridines and Phenols. [Link]

Sources

- 1. 6-(ethylthio)pyridin-3-amine - CAS号 52025-15-7 - 摩熵化学 [molaid.com]

- 2. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Mrs1486 | C22H27NO3S | CID 9843120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 23003-30-7 CAS Manufactory [m.chemicalbook.com]

- 6. allmpuslab.com [allmpuslab.com]

- 7. acs.figshare.com [acs.figshare.com]

Introduction: The Critical Role of pKa in Drug Discovery

An In-depth Technical Guide to the pKa and Acidity of 6-(Ethylsulfanyl)pyridin-3-ol

For researchers and scientists in drug development, the acid dissociation constant (pKa) is a cornerstone physicochemical parameter. It governs a molecule's ionization state across a range of pH values, thereby profoundly influencing its solubility, membrane permeability, metabolic stability, and interaction with its biological target.[1] An accurate understanding of a compound's pKa is not merely academic; it is a critical determinant for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed examination of the acidity and pKa values of 6-(Ethylsulfanyl)pyridin-3-ol, a substituted pyridine derivative. We will explore its ionization equilibria, the electronic influence of its substituents, and provide both computational and experimental frameworks for determining its pKa values.

The structure of 6-(Ethylsulfanyl)pyridin-3-ol features three key components that dictate its acid-base properties: a weakly basic pyridine nitrogen, a weakly acidic hydroxyl group, and an ethylsulfanyl substituent. The interplay of these groups creates a molecule with two distinct pKa values, which this guide will dissect in detail.

Theoretical Framework and Acidity Prediction

The acid-base character of 6-(Ethylsulfanyl)pyridin-3-ol is defined by two primary ionization events: the protonation of the pyridine ring nitrogen and the deprotonation of the hydroxyl group.

Ionization Equilibria

-

Pyridine Nitrogen Protonation (pKa₁): The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available to accept a proton, making the ring a base.[2] The pKa of this equilibrium refers to the acidity of the resulting conjugate acid, the pyridinium ion.

-

Hydroxyl Group Deprotonation (pKa₂): The phenolic hydroxyl group can donate a proton, behaving as a weak acid.

These two equilibria mean the molecule can exist in cationic, neutral, zwitterionic, and anionic forms depending on the pH of the surrounding medium.

Influence of Substituents on pKa

The acidity of the parent structures, pyridine and phenol, are significantly modulated by the substituents on the ring.

-

Baseline Comparison - Pyridine-3-ol: The unsubstituted pyridine-3-ol is the most relevant starting point. It has two reported pKa values: approximately 4.79 for the protonation of the pyridine nitrogen and 8.75 for the deprotonation of the hydroxyl group.[3]

-

Effect of the Ethylsulfanyl Group (-SCH₂CH₃): The sulfur atom of the ethylsulfanyl group possesses lone pairs of electrons that can be donated into the pyridine ring through resonance, an electron-donating effect (+R). It also exerts a weak electron-withdrawing inductive effect (-I). Generally, the resonance effect is significant.

-

On Pyridine Basicity (pKa₁): An electron-donating group like ethylsulfanyl increases the electron density on the pyridine nitrogen, making it a stronger base. Therefore, the pKa of the conjugate acid (pKa₁) is expected to be higher than that of pyridine-3-ol (~4.8).

-

On Hydroxyl Acidity (pKa₂): The electron-donating nature of the ethylsulfanyl group increases electron density in the ring, which destabilizes the resulting phenoxide anion upon deprotonation. This makes the hydroxyl group a weaker acid. Consequently, pKa₂ is expected to be higher than that of pyridine-3-ol (~8.75).

-

Computational pKa Prediction

When experimental data is unavailable, computational methods provide reliable estimates of pKa values.[4] Numerous software packages are available, employing different methodologies:

-

Empirical Methods: Programs like ACD/pKa and Marvin use large databases of experimentally determined pKa values to predict the pKa of a novel molecule based on structural fragments and substituent effects.[5][6]

-

Quantum Mechanical (QM) Methods: These approaches, often based on Density Functional Theory (DFT), calculate pKa from first principles by computing the free energy change of the ionization reaction.[7]

-

Machine Learning Models: Newer methods leverage machine learning algorithms trained on vast chemical datasets to provide rapid and accurate predictions.[4]

Based on the substituent effects discussed, we can predict the approximate pKa values for 6-(Ethylsulfanyl)pyridin-3-ol.

| Ionizable Group | Predicted pKa Range | Predominant Species Below pKa | Predominant Species Above pKa |

| Pyridinium (N-H⁺) | 5.0 – 5.5 | Cationic (Protonated Nitrogen) | Neutral |

| Hydroxyl (O-H) | 9.0 – 9.5 | Neutral | Anionic (Deprotonated Oxygen) |

| Caption: Predicted pKa values for 6-(Ethylsulfanyl)pyridin-3-ol based on substituent effects relative to pyridine-3-ol. |

Experimental pKa Determination

While predictions are valuable, experimental determination remains the gold standard. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods.[8]

Method 1: Potentiometric Titration

This classic method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (a strong acid or base).[9] The pKa is the pH at which the ionizable group is 50% titrated (the half-equivalence point).[10]

-

Instrument Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 6-(Ethylsulfanyl)pyridin-3-ol and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. Deionized water with a small amount of co-solvent (e.g., methanol or DMSO) may be required if solubility is low. An inert electrolyte (e.g., 0.15 M KCl) should be added to maintain constant ionic strength.

-

Titration for pKa₁ (Basicity):

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Titration for pKa₂ (Acidity):

-

Prepare a separate, fresh sample solution as in Step 2.

-

Titrate this solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate two titration curves.

-

Determine the equivalence point(s) from the point of maximum slope on the curve (the first derivative, dpH/dV).

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

-

Caption: Workflow for determining pKa by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds with low solubility or when only small amounts of material are available.[11] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, covering a range that brackets the expected pKa values (e.g., from pH 3 to pH 11).

-

Stock Solution: Prepare a concentrated stock solution of 6-(Ethylsulfanyl)pyridin-3-ol in a suitable solvent (e.g., methanol).

-

Sample Preparation: Create a series of samples by diluting a small, identical aliquot of the stock solution into each of the buffer solutions from Step 1. Ensure the final concentration is appropriate for UV-Vis measurement (typically in the micromolar range).

-

Spectral Acquisition:

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered sample.

-

Identify an analytical wavelength where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.

-

Measure the absorbance of each sample at this fixed wavelength.

-

-

Data Analysis:

-

Plot absorbance (y-axis) versus pH (x-axis). This will generate a sigmoidal curve.[9]

-

The pKa is the pH at the inflection point of the curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.

-

Caption: Workflow for determining pKa by UV-Vis spectrophotometry.

Data Interpretation and Application in Drug Development

An accurate pKa value is essential for building a predictive model of a drug candidate's behavior.

Species Distribution

Using the Henderson-Hasselbalch equation, the determined pKa values allow for the calculation of the relative concentrations of the cationic, neutral, and anionic species at any given pH. For 6-(Ethylsulfanyl)pyridin-3-ol, at physiological pH (~7.4), the molecule will exist predominantly in its neutral form, as this pH is well above pKa₁ (~5.0-5.5) and below pKa₂ (~9.0-9.5). However, in the acidic environment of the stomach (pH ~1-3), it will be primarily cationic, while in the upper intestine (pH ~8), a small but significant fraction will become anionic.

Caption: Predominant ionic species of 6-(Ethylsulfanyl)pyridin-3-ol across a pH gradient.

Impact on Pharmaceutical Properties

-

Aqueous Solubility: The charged (cationic or anionic) forms of the molecule will have significantly higher aqueous solubility than the neutral form. The lowest solubility is expected to occur at the isoelectric point.

-

Membrane Permeability: According to the pH-partition hypothesis, the uncharged, neutral form is more lipophilic and thus more readily permeates biological membranes like the intestinal epithelium and the blood-brain barrier. The high proportion of the neutral species at physiological pH suggests potentially good absorption.

-

Target Binding: The ionization state is crucial for molecular recognition. If the target protein's binding pocket contains, for example, an aspartate or glutamate residue, the cationic (pyridinium) form of the ligand could form a strong, charge-based salt bridge interaction.

Conclusion

6-(Ethylsulfanyl)pyridin-3-ol is a molecule with two key ionizable centers: the pyridine nitrogen (pKa₁ ≈ 5.0-5.5) and the hydroxyl group (pKa₂ ≈ 9.0-9.5). The presence of the electron-donating ethylsulfanyl group increases both the basicity of the nitrogen and decreases the acidity of the hydroxyl group compared to the parent pyridine-3-ol scaffold. A precise determination of these pKa values, using robust experimental methods like potentiometric titration or UV-Vis spectrophotometry, is fundamental. This knowledge empowers drug development professionals to accurately model the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, optimize formulation strategies, and ultimately accelerate the journey from a promising molecule to a viable therapeutic agent.

References

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

- Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Pharmaceutical Sciences, 100(9), 3667-3677.

- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 230-242.

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

-

ChemBK. (2024, April 10). 3-Hydroxypyridine. Retrieved from [Link]

-

Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

-

Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

-

ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

-

Pharmaffiliates. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

- Meloun, M., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.

-

Journal of Chemical Education. (1990). Determination of pKa using the half-volume method: A laboratory experiment. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. pKa Prediction | Rowan [rowansci.com]

- 5. acdlabs.com [acdlabs.com]

- 6. chemaxon.com [chemaxon.com]

- 7. schrodinger.com [schrodinger.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. acdlabs.com [acdlabs.com]

Safety data sheet (SDS) for 6-(Ethylsulfanyl)pyridin-3-ol

An In-depth Technical Guide to the Safe Handling of 6-(Ethylsulfanyl)pyridin-3-ol for Research and Development Professionals

Preamble: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and chemical research, novel molecular entities are the currency of innovation. 6-(Ethylsulfanyl)pyridin-3-ol, a substituted pyridinol, represents a class of compounds with significant potential due to the versatile chemistry of its heterocyclic core. However, with novel structure comes the responsibility of a rigorous and intelligent approach to safety. This guide moves beyond the standard Safety Data Sheet (SDS) template to provide a deeper, mechanistic understanding of the potential hazards associated with this compound and its chemical relatives. Our objective is to empower researchers with the rationale behind safety protocols, fostering a culture of proactive risk mitigation.

Section 1: Compound Identity and Hazard Profile

While a specific, official Safety Data Sheet for 6-(Ethylsulfanyl)pyridin-3-ol is not broadly available, a robust safety profile can be constructed by analyzing a closely related analogue, 5-(Methylsulfanyl)pyridin-3-ol, and the well-documented hazards of the parent pyridine and organosulfur chemical families.

Physicochemical and Structural Identity

-

Chemical Name: 6-(Ethylsulfanyl)pyridin-3-ol

-

Synonyms: 6-(Ethylthio)pyridin-3-ol

-

Molecular Formula: C₇H₉NOS

-

Key Structural Features:

-

Pyridine Ring: A nitrogen-containing aromatic heterocycle that imparts basicity and is a common scaffold in pharmaceuticals.

-

Hydroxyl Group (-OH): Confers phenolic-like properties, influencing solubility and potential reactivity.

-

Ethylsulfanyl Group (-S-CH₂CH₃): A thioether linkage that can be susceptible to oxidation and contributes to the compound's lipophilicity.

-

The interplay of these functional groups dictates the compound's chemical behavior and, consequently, its toxicological profile. The presence of both nitrogen and sulfur heteroatoms is a hallmark of many biologically active molecules.[1][2]

Anticipated GHS Hazard Classification

Based on the GHS classification for the analogous 5-(Methylsulfanyl)pyridin-3-ol, the following hazards should be assumed for 6-(Ethylsulfanyl)pyridin-3-ol until proven otherwise.[3]

| Hazard Category | Hazard Code | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | GHS07 |

This classification paints a clear picture: the primary hazards are acute toxicity upon ingestion and significant irritant properties affecting the skin, eyes, and respiratory system.[3] The parent compound, pyridine, is similarly classified as harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[4][5]

Section 2: Toxicological Assessment and Routes of Exposure

Understanding the "why" behind a hazard classification is critical for appreciating the risk. The toxicity of substituted pyridines is often multifaceted, targeting multiple organ systems.

Dermal and Ocular Exposure: The Gateway for Irritation

The pyridine nucleus and its derivatives are known skin and eye irritants.[6] The mechanism is twofold: the basic nitrogen can disrupt the skin's acid mantle, while the overall lipophilicity of the molecule, enhanced by the ethylsulfanyl group, can facilitate penetration into the lipid bilayers of skin cells, causing local inflammation and irritation. Prolonged or repeated skin contact with pyridine-like solvents can lead to dermatitis by defatting and drying the skin.

Inhalation Exposure: A Direct Path to the Respiratory System

As a fine powder or aerosol, the compound poses a risk of respiratory tract irritation (STOT SE 3).[3] Inhaled particles can deposit in the upper airways, where they can cause local inflammation, leading to symptoms like coughing and shortness of breath. The general class of pyridines and their derivatives can produce local irritation on contact with mucous membranes.

Oral Exposure: Systemic Toxicity Potential

The classification "Harmful if swallowed" (Acute Tox. 4) is common for this class of compounds.[4][7][8] Once absorbed through the gastrointestinal tract, the compound enters systemic circulation. The liver is a primary target for pyridine toxicity, with chronic exposure potentially leading to liver damage. While no specific data exists for 6-(Ethylsulfanyl)pyridin-3-ol, overexposure to pyridine derivatives may also produce neurological symptoms such as headache, dizziness, and nausea.

Section 3: A Risk-Based Workflow for Safe Handling

A dynamic risk assessment is paramount. The following protocols are designed as a self-validating system, ensuring safety at each stage of the experimental workflow.

Engineering Controls: The First Line of Defense

All manipulations of solid 6-(Ethylsulfanyl)pyridin-3-ol and its solutions must be conducted within a certified chemical fume hood. This is non-negotiable and serves two primary purposes:

-

Containment: It prevents the inhalation of fine powders during weighing and transfer.

-

Ventilation: It protects against the accumulation of potentially harmful vapors from solutions.

Ensure that the fume hood sash is positioned at the lowest practical height to maximize capture velocity.

Personal Protective Equipment (PPE) Selection Logic

The choice of PPE should be guided by the specific hazards identified. The following diagram illustrates a decision-making workflow for selecting appropriate PPE.

Caption: PPE selection workflow based on identified hazards.

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE as determined above (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood is operational.

-

Weighing: Conduct all weighing operations on a tared weigh boat inside the fume hood. Use anti-static equipment where possible to prevent dispersal of fine powder.

-

Transfer: Carefully transfer the solid to the reaction vessel using a spatula. Avoid creating dust.

-

Dissolution: Add solvent slowly to the solid within the fume hood to prevent splashing.

-

Post-Handling: After use, decontaminate the spatula and work surface. Wash hands thoroughly with soap and water after removing gloves.[3] Contaminated clothing should be removed and washed before reuse.[7]

Section 4: Emergency Preparedness and Waste Disposal

Emergency Response Flowchart

In the event of an accidental exposure or spill, a clear and rapid response is crucial.

Caption: Flowchart for emergency response procedures.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[8]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] The thioether group is susceptible to oxidation.

-

Disposal: All waste material must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow product to enter drains or waterways.[3][4]

References

- Sdfine. (n.d.). pyridine.

- Jubilant Ingrevia Limited. (2024, January 25).

- MATERIAL SAFETY D

- National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1).

- CymitQuimica. (2024, December 19). Safety Data Sheet - 5-(Methylsulfanyl)pyridin-3-ol.

- Carl ROTH. (n.d.).

- Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)

- Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (2025, September 22).

- Singh, R., & Kaur, H. (2020, September 14). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles.

- American Chemical Society. (n.d.).

Sources

- 1. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 2. Mechanistic investigations into the formation of sulfur-containing heterocycles by C–H functionalization - American Chemical Society [acs.digitellinc.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. carlroth.com [carlroth.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-Hydroxy-6-ethylsulfanylpyridine Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-hydroxy-6-ethylsulfanylpyridine analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will delve into their synthesis, explore the nuances of their structure-activity relationships (SAR), and discuss their promising therapeutic applications, with a focus on their emerging role as kinase inhibitors and anticancer agents. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on the design and discovery of novel therapeutics.

The 3-Hydroxy-6-ethylsulfanylpyridine Scaffold: An Introduction

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The introduction of a hydroxyl group at the 3-position and a thioether linkage at the 6-position of the pyridine ring creates a unique pharmacophore with the potential for diverse biological activities. The 3-hydroxyl group can act as both a hydrogen bond donor and acceptor, while the 6-ethylsulfanyl group can engage in hydrophobic and other interactions within a biological target's binding site. This combination of functionalities has led to the exploration of these analogs for various therapeutic indications.

Synthetic Strategies for 3-Hydroxy-6-ethylsulfanylpyridine Analogs

The synthesis of 3-hydroxy-6-ethylsulfanylpyridine analogs can be approached through several key strategies, primarily revolving around the construction of the substituted pyridine core and the subsequent introduction of the ethylsulfanyl group. A common and effective method involves the use of a halogenated 3-hydroxypyridine intermediate.